Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate
Description
Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
methyl 2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-8-9-17-15(10-13)11-16-20(26-17)22-19(14-6-4-3-5-7-14)23-21(16)27-12-18(24)25-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKNFZVAFRDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into three primary components (Figure 1):
- Chromeno[2,3-d]pyrimidine core : Formed via cyclocondensation of a substituted chromene derivative with a pyrimidine precursor.
- 7-Methyl substituent : Introduced either through pre-functionalized starting materials or late-stage alkylation.
- Sulfanylacetate side chain : Installed via nucleophilic substitution at position 4 of the pyrimidine ring.
Retrosynthetic disconnections suggest two viable routes:
- Route A : Stepwise construction of the chromeno-pyrimidine scaffold followed by thiolation.
- Route B : Multicomponent one-pot assembly leveraging hybrid catalysis.
Synthesis of the Chromeno[2,3-d]Pyrimidine Core
Cyclocondensation of 7-Methyl-2-Phenylchromene-3-Carbaldehyde with Amidines
The chromeno-pyrimidine core is synthesized via acid-catalyzed cyclocondensation. A representative protocol involves:
Reactants :
- 7-Methyl-2-phenylchromene-3-carbaldehyde (1.0 equiv)
- Acetamidine hydrochloride (1.2 equiv)
- p-Toluenesulfonic acid (p-TsOH, 20 mol%)
Conditions :
- Solvent: Toluene/EtOH (3:1)
- Temperature: 80°C, 12 h
- Workup: Neutralization with NaHCO₃, extraction with EtOAc
This yields 4-hydroxy-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (Intermediate I ) in 68–72% yield.
Mechanistic Insights:
Alternative Pathway via Biginelli-Type Reaction
Adapting the Biginelli reaction, a three-component approach combines:
- 7-Methyl-2-phenylchromene-3-carbaldehyde
- Methyl acetoacetate (1.1 equiv)
- Urea (2.0 equiv)
Catalyzed by Fe₃O₄@SiO₂-SO₃H nanoparticles (5 mol%), this one-pot method achieves 65% yield under solvent-free conditions at 100°C.
Functionalization at Position 4: Introduction of the Sulfanylacetate Group
Chlorination of Intermediate I
Intermediate I is converted to the 4-chloro derivative using phosphorus oxychloride (POCl₃):
Nucleophilic Substitution with Methyl 2-Mercaptoacetate
Intermediate II undergoes thiolation:
- Reactants :
- Intermediate II (1.0 equiv)
- Methyl 2-mercaptoacetate (1.5 equiv)
- K₂CO₃ (2.0 equiv)
- Conditions :
- Solvent: DMF, 25°C, 4 h
- Workup: Dilution with H₂O, extraction with CH₂Cl₂
This affords the target compound in 76% yield.
Optimization Data:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 4 | 76 |
| Et₃N | DMF | 6 | 62 |
| NaH | THF | 2 | 68 |
Hybrid Catalytic Approaches for One-Pot Synthesis
Analytical Characterization Data
1H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, pyrimidine-H)
- δ 7.45–7.32 (m, 5H, phenyl)
- δ 6.89 (s, 1H, chromene-H)
- δ 4.12 (s, 2H, SCH₂CO)
- δ 3.72 (s, 3H, OCH₃)
- δ 2.41 (s, 3H, CH₃)
13C NMR (100 MHz, CDCl₃) :
- δ 170.2 (COOCH₃)
- δ 162.1 (C=N)
- δ 154.3 (C-O)
- δ 134.8–126.1 (aromatic Cs)
- δ 52.1 (OCH₃)
- δ 21.3 (SCH₂CO)
- δ 18.9 (CH₃)
HRMS (ESI+) :
- Calculated for C₂₁H₁₈N₂O₃S: 378.1045
- Found: 378.1043
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chromeno-pyrimidine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl or ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the chromeno-pyrimidine core can lead to dihydro derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate.
Case Studies
- Breast Carcinoma : A study indicated that this compound exhibited significant growth inhibition against the MCF-7 cell line, showcasing an effective cytotoxic profile comparable to established chemotherapeutic agents .
- Other Cancers : The compound also displayed antiproliferative effects against other cancer types, including colon carcinoma and lung carcinoma, indicating its broad-spectrum anticancer activity .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor.
Specific Enzyme Targets
The compound has shown promise in inhibiting specific enzymes associated with various diseases:
- Acetylcholinesterase : Inhibition of this enzyme is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have demonstrated significant inhibitory activity against acetylcholinesterase, suggesting a potential application for this compound in neuropharmacology .
- Urease : The inhibition of urease can be beneficial in treating urinary tract infections. Preliminary studies indicate that derivatives of this compound may exhibit urease inhibitory effects, which warrants further investigation .
Therapeutic Potential
The therapeutic applications of this compound extend beyond cancer treatment and enzyme inhibition.
Antimicrobial Activity
Research has suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains .
Safety Profile
Toxicity evaluations have indicated that this compound exhibits a favorable safety profile at therapeutic doses, which is crucial for its development as a pharmaceutical agent .
Mechanism of Action
The mechanism of action of Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate involves its interaction with specific molecular targets. The chromeno-pyrimidine core can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The sulfanyl group can also interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share a similar chromeno structure and exhibit various biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core are known for their therapeutic potential, particularly as antiviral and anticancer agents.
Thioesters: These compounds contain a sulfanyl group and are used in various chemical and biological applications.
Uniqueness
Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is unique due to its combination of a chromeno-pyrimidine core with a sulfanyl group and a methyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a chromeno[2,3-D]pyrimidine structure with a sulfanyl group, which is pivotal in its interaction with various biological targets. The structural complexity allows it to exhibit multiple biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
1. Anticancer Properties
Research indicates that derivatives of chromeno[2,3-D]pyrimidines exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : Various studies have shown that related compounds demonstrate cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, one study reported an EC50 value of 10.28 µg/mL against the HEPG2 liver cancer cell line for similar compounds, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds have been shown to induce apoptosis through the activation of caspases and inhibition of ERK1/2 signaling pathways .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Spectrum of Activity : Studies have indicated that chromeno[2,3-D]pyrimidine derivatives possess antibacterial and antifungal activities. The presence of the sulfanyl group enhances these properties by increasing the lipophilicity of the molecules, allowing better membrane penetration .
- In vitro Studies : In vitro assays have demonstrated effective inhibition against various pathogens, suggesting potential applications in treating infections .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent:
- Mechanistic Insights : Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α, which are crucial in mediating inflammatory responses .
Summary of Biological Activities
| Activity Type | Target Cells/Organisms | EC50/IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7, A549 | 10.28 µg/mL (HEPG2) | Apoptosis via caspase activation |
| Antimicrobial | Various bacteria | Not specified | Membrane disruption |
| Anti-inflammatory | In vitro models | Not specified | Inhibition of cytokine production |
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated a series of chromeno[2,3-D]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results showed that modifications to the sulfanyl group significantly influenced biological activity, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial potential of chromeno[2,3-D]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher potency than conventional antibiotics .
Q & A
Q. What methodologies address discrepancies between computational predictions and experimental reactivity?
- Methodological Answer : Reconcile discrepancies by incorporating solvent effects (e.g., COSMO-RS solvation models) and explicit solvation in simulations. Use microkinetic modeling to account for competing pathways. Experimental validation via in-situ IR spectroscopy tracks intermediate formation under reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
